Laurolitsine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Norboldine can be synthesized through various chemical routes. One common method involves the extraction from the leaves of Peumus boldus Molina. The compound is isolated using chromatographic techniques and its structure is elucidated via spectral methods such as 1D- and 2D-NMR, UV, IR, and HRFABMS .

Industrial Production Methods: Industrial production of norboldine typically involves large-scale extraction from plant sources. The leaves of Peumus boldus are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate norboldine in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Norboldin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Norboldin kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion von Norboldin kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Hauptprodukte, die gebildet werden:

Oxidation: Die Oxidation von Norboldin führt typischerweise zur Bildung von Chinonderivaten.

Reduktion: Reduktionsreaktionen ergeben verschiedene reduzierte Formen von Norboldin, abhängig von den spezifischen Bedingungen und den verwendeten Reagenzien.

Substitution: Substitutionsreaktionen können halogenierte Derivate von Norboldin erzeugen.

Wissenschaftliche Forschungsanwendungen

Norboldin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Norboldin wird als Vorläufer bei der Synthese anderer komplexer Alkaloide und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Es wird auf seine potenziellen neuroprotektiven Wirkungen und seine Fähigkeit untersucht, oxidativen Stress in Neuronen zu reduzieren.

5. Wirkmechanismus

Norboldin entfaltet seine Wirkungen über mehrere Mechanismen:

Antioxidative Aktivität: Es fängt freie Radikale ab, reduziert oxidativen Stress und verhindert neuronale Schäden.

Neuroprotektive Mechanismen: Norboldin unterdrückt die Aktivität von Acetylcholinesterase und Butyrylcholinesterase, blockiert Connexin-43-Hemikanäle und reduziert die NF-κβ-vermittelte Interleukin-Freisetzung und die Glutamat-Exzitotoxizität.

Molekulare Zielstrukturen und Pfade: Die Verbindung zielt auf serotonerge, dopaminerge, opioid- und cholinerge Rezeptoren ab, was sie bei der Behandlung neurobehavioraler Funktionsstörungen wirksam macht.

Wirkmechanismus

Norboldine exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing neuronal damage.

Neuroprotective Mechanisms: Norboldine suppresses the activity of acetylcholinesterase and butyrylcholinesterase, blocks connexin-43 hemichannels, and reduces NF-κβ mediated interleukin release and glutamate excitotoxicity.

Molecular Targets and Pathways: The compound targets serotonergic, dopaminergic, opioid, and cholinergic receptors, making it effective in treating neurobehavioral dysfunctions.

Vergleich Mit ähnlichen Verbindungen

Norboldin wird mit anderen ähnlichen Alkaloiden verglichen, wie zum Beispiel:

Boldin: Ein weiteres Alkaloid aus derselben Pflanze, bekannt für seine antioxidativen und leberschützenden Eigenschaften.

Norisoboldin: Ein natürliches Isochinolin-Alkaloid mit entzündungshemmenden und neuroprotektiven Wirkungen.

N-Cyanomethylnorboldin: Ein Derivat von Norboldin mit vasorelaxierender Aktivität.

Einzigartigkeit: Seine Fähigkeit, mit mehreren molekularen Zielstrukturen und Pfaden zu interagieren, macht es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und pharmazeutischen Entwicklung .

Biologische Aktivität

Laurolitsine, an aporphine alkaloid primarily derived from the bark of Litsea glutinosa, has garnered attention for its significant biological activities, particularly its antidiabetic effects. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic potential.

Pharmacokinetics and Tissue Distribution

A study conducted by Liu et al. (2021) established a robust LC-MS/MS method to investigate the pharmacokinetics of this compound in Sprague-Dawley rats. The study revealed important pharmacokinetic parameters following both intravenous and oral administration:

| Administration Route | Dose (mg/kg) | (h) | (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Intravenous | 2.0 | 0.083 | 1.67 | - |

| Oral | 10.0 | 0.47 | 3.73 | 18.17 |

The study found that this compound exhibited high concentrations in the gastrointestinal tract, liver, lungs, and kidneys shortly after administration, indicating significant tissue distribution capabilities. However, it showed low excretion rates in urine and feces, suggesting extensive metabolism or retention within tissues .

Antidiabetic Effects

This compound has been shown to exhibit potent antihyperglycemic and antihyperlipidemic effects in various animal models. A recent study by Zhou et al. (2022) demonstrated that this compound significantly improved glucose metabolism and lipid profiles in ob/ob diabetic mice. The compound was found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid homeostasis:

- Mechanisms of Action :

Case Studies and Experimental Findings

In vivo studies using the db/db mouse model provided further insights into the therapeutic potential of this compound:

- Weight Loss : Mice treated with this compound exhibited significant weight loss compared to controls.

- Biochemical Improvements : Serum biochemical analyses indicated enhanced liver function and reduced markers of renal stress.

- Pathological Examination : Histological evaluations showed protective effects on pancreatic islets, suggesting a potential for preserving insulin-producing cells under diabetic conditions .

Cytotoxicity and Antibacterial Activity

Research has also explored the cytotoxic properties of this compound against various cancer cell lines. In vitro assays indicated that while this compound possesses some cytotoxic activity, it is selective and does not induce significant toxicity at therapeutic doses. For example, studies have reported IC50 values for related aporphine alkaloids against MCF7 (breast cancer) cells, demonstrating potential as an anticancer agent .

Eigenschaften

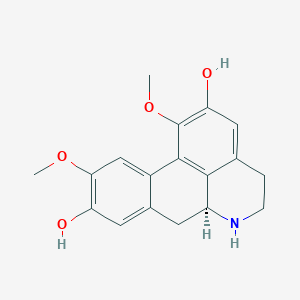

IUPAC Name |

1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-22-15-8-11-10(7-13(15)20)5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVJVURXKAZJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Laurolitsine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5890-18-6 | |

| Record name | Laurolitsine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 140 °C | |

| Record name | Laurolitsine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.